molecular formula C7H6F3NO B1307469 6-(Trifluoromethyl)pyridine-3-methanol CAS No. 386704-04-7

6-(Trifluoromethyl)pyridine-3-methanol

Cat. No.: B1307469
CAS No.: 386704-04-7
M. Wt: 177.12 g/mol
InChI Key: CBSXUFWMVOAHTK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-methanol is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the chlorination and fluorination of picoline . Another approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . These methods require specific reaction conditions, such as the use of appropriate catalysts and controlled temperatures, to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)pyridine-3-methanol may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)pyridine-3-methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1, influencing the enzyme’s activity and metabolic processes . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)pyridine-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the trifluoromethyl and methanol groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSXUFWMVOAHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394247
Record name 6-(Trifluoromethyl)pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-04-7
Record name 6-(Trifluoromethyl)pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)pyridine-3-methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of Example 85A (4.1 g, 20.0 mmol) in 100 mL of methanol was added 7.6 g of NaBH4 in portions at 0° C. The resulting mixture was stirred at room temperature overnight, then quenched with water (100 mL). Most of the methanol was removed in vacuo. The residue was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by silica gel column (petroleum ether:ethyl acetate=5:1) to afford the title compound (2.8 g, 79.1%). 1H NMR (400 MHz, CDCl3): δ 8.68 (s, 1H), 7.92 (d, J=8.0 Hz, 1H), 7.70 (s, J=8.0 Hz, 1H), 4.84 (s, 2H), 2.48 (s, br, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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